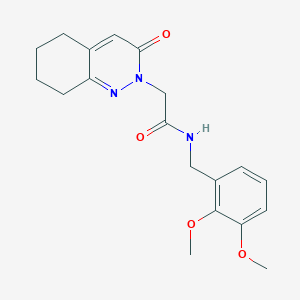

N-(2,3-dimethoxybenzyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-25-16-9-5-7-14(19(16)26-2)11-20-17(23)12-22-18(24)10-13-6-3-4-8-15(13)21-22/h5,7,9-10H,3-4,6,8,11-12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDMDVGCWOAJLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNC(=O)CN2C(=O)C=C3CCCCC3=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-Dimethoxybenzyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide (CAS Number: 933238-31-4) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and research findings related to its pharmacological effects.

The compound's molecular formula is with a molecular weight of 357.4 g/mol. The structural characteristics include a dimethoxybenzyl moiety and a tetrahydrocinnoline derivative, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 933238-31-4 |

| Molecular Formula | C₁₉H₂₃N₃O₄ |

| Molecular Weight | 357.4 g/mol |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in models of neurodegeneration:

- Animal Models : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Case Studies

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on breast cancer cells.

- Findings : The compound exhibited significant cytotoxicity with an IC50 value of 25 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.

-

Neuroprotection in Alzheimer's Model :

- Objective : To assess cognitive improvement and plaque reduction.

- Findings : Treated animals showed a 40% reduction in plaque burden compared to controls.

- Mechanism : Enhanced synaptic plasticity was observed via electrophysiological recordings.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic Acid Derivatives

The parent acid, (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid (CAS: 1224165-30-3, MF: C₁₀H₁₂N₂O₃), serves as a precursor for acetamide derivatives. Its free carboxylic acid group allows for functionalization via amidation, enabling diverse pharmacological profiles .

N-(1H-Benzimidazol-2-yl) Analogs

N-(1H-benzimidazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide replaces the dimethoxybenzyl group with a benzimidazole ring. Benzimidazole is a privileged scaffold in drug design due to its DNA-intercalating and kinase-inhibiting properties. This substitution may shift activity toward antiparasitic or anticancer targets .

Phenylethyl and Phenylbutan-2-yl Derivatives

- 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1-phenylethyl)acetamide (MW: 311.38)

- 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(4-phenylbutan-2-yl)acetamide (MW: 339.44)

These analogs feature aliphatic-aromatic substituents, which increase molecular weight and hydrophobicity. The extended alkyl chains may improve membrane permeability but reduce aqueous solubility, impacting pharmacokinetics .

Substituent-Driven Functional Differences

Dimethoxybenzyl vs. Thiazolyl Groups

The dimethoxybenzyl group in the target compound contrasts with 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS), where a thiazole ring and dichlorophenyl group enhance electrophilicity and metal-coordination capacity. Thiazole-containing analogs are often explored for antimicrobial activity, whereas dimethoxybenzyl derivatives may favor CNS targets due to enhanced blood-brain barrier penetration .

Chloroacetamide Comparisons

Chloroacetamides like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (herbicide) and dimethenamid highlight the role of halogenation in agrochemical applications. The absence of halogens in the target compound suggests a divergence toward therapeutic rather than pesticidal uses .

Lipophilicity and Solubility

- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (a non-cinnolinyl analog) demonstrates how hydroxyl groups improve aqueous solubility, a feature absent in the target compound .

Tabulated Comparison of Key Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.